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molecular formula C7H9ClN2O B8358289 3-chloro-6-methoxybenzene-1,2-diamine

3-chloro-6-methoxybenzene-1,2-diamine

Cat. No. B8358289
M. Wt: 172.61 g/mol
InChI Key: PIXAXMKZQVOLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202885B2

Procedure details

Prepared from 3,5-dimethoxy-2-nitro-phenylamine in analogy to the method described for 3-chloro-6-methoxy-benzene-1,2-diamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:12]([O-])=O)=[C:5]([NH2:11])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.ClC1C=CC(OC)=C(N)C=1N>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[C:5]([NH2:11])[C:4]=1[NH2:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C(C=C(C1)OC)N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)OC)N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=CC(=C1)OC)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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